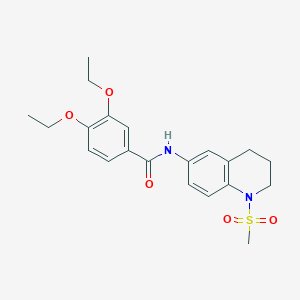

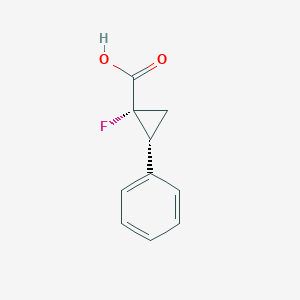

3,4-diethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3,4-diethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide” is a chemical compound with the CAS number 941882-66-2 . It is used in scientific research .

Molecular Structure Analysis

The molecular structure of this compound is not explicitly mentioned in the search results .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .Wissenschaftliche Forschungsanwendungen

Copper(II)-Catalyzed Remote Sulfonylation of Aminoquinolines

The study by Xia et al. (2016) focuses on the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, a process that generates environmentally benign byproducts and utilizes stable and safe sodium sulfinates as sulfide sources. This methodology provides an effective way to synthesize a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives with potential applications in developing new chemical entities with enhanced biological activities or improved material properties due to the introduction of sulfonyl groups into the quinoline framework Xia et al., 2016.

Synthesis and Cardiac Electrophysiological Activity

Research conducted by Morgan et al. (1990) on N-substituted imidazolylbenzamides and benzene-sulfonamides indicates the potential of these compounds in acting as selective class III agents for cardiac electrophysiological activity. This highlights the relevance of sulfonyl and benzamide derivatives in medical research, particularly in the development of novel therapeutic agents for cardiac arrhythmias Morgan et al., 1990.

Anticancer and PI3K Inhibition

The work of Shao et al. (2014) introduces 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel structures for PI3K inhibitors with anticancer properties. Through bioisostere, they synthesized compounds with antiproliferative activities, indicating the potential of such derivatives in cancer therapy by inhibiting the PI3K/AKT/mTOR pathway Shao et al., 2014.

Antimalarial Sulfonamides and COVID-19 Drug Potential

Fahim and Ismael (2021) investigated N-(phenylsulfonyl)acetamide derivatives for their antimalarial activity and characterized their ADMET properties. Interestingly, these sulfonamide derivatives also showed potential against COVID-19, suggesting a versatile application in addressing infectious diseases Fahim & Ismael, 2021.

Synthetic Cannabinoid Receptor Agonists

Studies by Richter et al. (2022) on synthetic cannabinoid receptor agonists like 2F-QMPSB and SGT-233, which contain sulfamoyl benzoate or benzamide core structures, delve into their metabolic fate and isozyme mapping. This research contributes to the understanding of the pharmacokinetics and potential toxicological profiles of new psychoactive substances Richter et al., 2022.

Safety and Hazards

Eigenschaften

IUPAC Name |

3,4-diethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-4-27-19-11-8-16(14-20(19)28-5-2)21(24)22-17-9-10-18-15(13-17)7-6-12-23(18)29(3,25)26/h8-11,13-14H,4-7,12H2,1-3H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWWEFLMPCSRLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-diethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2411943.png)

![2-(3,5-Dimethoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2411949.png)

![{6-Chloro-4-[(pyridin-4-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2411951.png)

![3-Piperidin-4-yl-1H-imidazo[4,5-b]pyridin-2-one;dihydrochloride](/img/structure/B2411954.png)

![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/no-structure.png)

![2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2411963.png)